2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-α-D-galactopyranosylcyanid

Übersicht

Beschreibung

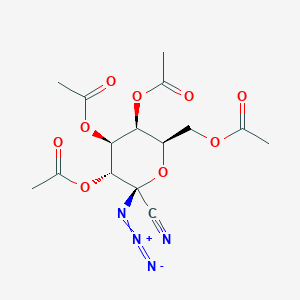

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is a chemical compound with the molecular formula C15H18N4O9 and a molecular weight of 398.32 g/mol . This compound is notable for its use in click chemistry and carbohydrate research . It is a derivative of galactose, where the hydroxyl groups are acetylated, and an azido group replaces one hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Glycobiology

In glycobiology, this compound serves as a valuable intermediate for synthesizing various glycosides and glycoproteins. The azido group facilitates the introduction of additional functional groups through click chemistry techniques. This property is crucial for studying carbohydrate-protein interactions and developing glycan-based therapeutics.

Medicinal Chemistry

The compound has been explored for its potential in drug development. Its structure allows for modifications that can enhance biological activity or target specificity. For example, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Click Chemistry

Due to its azido functionality, 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is frequently utilized in click chemistry reactions. This method enables the rapid and efficient conjugation of biomolecules, which is beneficial in creating bioconjugates for imaging or therapeutic purposes.

Case Studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of acetic anhydride and sodium acetate to acetylate the hydroxyl groups of galactose . The azido group is then introduced using azide transfer reagents such as triflic azide or imidazole sulfonyl azide salts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and optimizing reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Click Chemistry: The azido group participates in click chemistry reactions, particularly in the formation of triazoles when reacted with alkynes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the azido group.

Click Chemistry: Copper(I) catalysts are often employed in click chemistry reactions.

Major Products Formed

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry . This reactivity is harnessed in various applications, including the tagging and modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl acetate

Uniqueness

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of both acetyl and azido groups. This combination allows for versatile reactivity and makes it particularly useful in click chemistry and carbohydrate research .

Biologische Aktivität

2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide (CAS Number: 168567-90-6) is a chemically modified sugar derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C15H19N4O8 and a molecular weight of approximately 383.33 g/mol. Its structure includes an azido group that enhances its reactivity and potential applications in medicinal chemistry, particularly in the development of inhibitors and therapeutic agents.

The synthesis of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with sodium azide in dimethyl sulfoxide (DMSO) under ambient conditions. This method yields a high purity product suitable for further biological evaluation .

Antioxidant Activity

Recent studies have explored the antioxidant properties of derivatives related to this compound. For instance, thiosemicarbazones synthesized from 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl thiosemicarbazide demonstrated significant antioxidant activity both in vitro and in vivo. These findings suggest that compounds containing the galactopyranosyl moiety can act as effective scavengers of free radicals .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide exhibit various biological activities including antimicrobial and anticancer effects. The thiosemicarbazone derivatives have shown efficacy against pathogens such as Plasmodium falciparum and Trypanasoma cruzi, which are responsible for malaria and Chagas disease respectively. These compounds have been noted for their ability to inhibit cell proliferation in cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, the azido group can participate in "click chemistry," facilitating the formation of stable conjugates that can inhibit key enzymes involved in various metabolic pathways. This property is particularly relevant in the design of inhibitors targeting glycogen phosphorylase and protein tyrosine phosphatase 1B .

Case Study 1: Antioxidant Evaluation

A study published in Molecules evaluated the antioxidant activity of thiosemicarbazone derivatives derived from 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl thiosemicarbazide. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid. The study utilized both DPPH and ABTS assays to quantify the antioxidant capacity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of 2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-alpha-D-galactopyranosyl cyanide were tested against a panel of bacterial strains. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azido-6-cyanooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O9/c1-7(20)24-5-11-12(25-8(2)21)13(26-9(3)22)14(27-10(4)23)15(6-16,28-11)18-19-17/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIYXWZYBCMANA-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471237 | |

| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168567-90-6 | |

| Record name | (2R,3R,4S,5S,6R)-6-[(Acetyloxy)methyl]-2-azido-2-cyanooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168567-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.